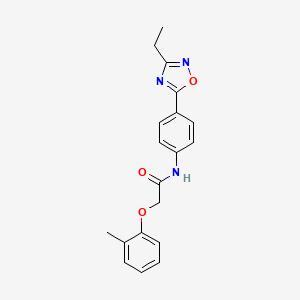
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been extensively studied for their therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cyclooxygenase enzymes, modulation of cytokine production, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can exert a variety of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and to decrease fever in animal models of pyrexia. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the compound's effects on other disease models, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been reported in the literature. The most common method involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then cyclized to form the oxadiazole ring. The yield of this reaction is typically moderate to high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)17-19-16(20-25-17)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDGZXXSPKOSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)

![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)


